BenchChemオンラインストアへようこそ!

1-(2,3-Difluorophenyl)prop-2-enylamine

CGRP receptor antagonist migraine MK-0974

1-(2,3-Difluorophenyl)prop-2-enylamine (CAS 1213933‑31‑3 for the (S)‑enantiomer; 1213884‑17‑3 for the (R)‑enantiomer) is a chiral primary amine featuring a prop‑2‑en‑1‑amine backbone substituted with a 2,3‑difluorophenyl ring. The compound belongs to the class of fluorinated allylic amines, which are valued in medicinal chemistry for their ability to introduce both a reactive alkene handle and a stereocenter into pharmacophores.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13039893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Difluorophenyl)prop-2-enylamine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC=CC(C1=C(C(=CC=C1)F)F)N
InChIInChI=1S/C9H9F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8H,1,12H2
InChIKeyCBPUIEULODMPLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Difluorophenyl)prop-2-enylamine – Chiral Allylic Amine Building Block for Structure–Activity and Asymmetric Synthesis Programs


1-(2,3-Difluorophenyl)prop-2-enylamine (CAS 1213933‑31‑3 for the (S)‑enantiomer; 1213884‑17‑3 for the (R)‑enantiomer) is a chiral primary amine featuring a prop‑2‑en‑1‑amine backbone substituted with a 2,3‑difluorophenyl ring [1]. The compound belongs to the class of fluorinated allylic amines, which are valued in medicinal chemistry for their ability to introduce both a reactive alkene handle and a stereocenter into pharmacophores [2]. Its molecular formula is C₉H₉F₂N (MW 169.17 g mol⁻¹), and the 2,3‑fluorination pattern confers a distinct electronic profile compared to other difluorophenyl positional isomers, directly impacting binding interactions in target proteins [3]. The compound is supplied as a single enantiomer with high chiral purity, making it directly applicable in asymmetric synthesis workflows without the need for resolution steps .

Why a 2,3-Difluorophenyl Allylamine Cannot Be Replaced by a 2,4-, 2,5-, or 3,4-Difluorophenyl Isomer Without Risking Activity Loss


Difluorophenyl positional isomers are not functionally interchangeable. The 2,3‑fluorination pattern creates a unique dipole moment and electrostatic surface that directly governs ligand–protein recognition, as demonstrated in CGRP receptor antagonist programs where the 2,3‑difluorophenyl group provided a potency‑enhancing effect that other fluorination patterns could not replicate [1]. In PARP1 inhibitor development, the 2,3‑difluorophenyl‑linker motif conferred higher potency and superior in‑vivo tumor growth inhibition compared with the parent olaparib scaffold, demonstrating that the 2,3‑arrangement is not merely a bioisosteric replacement but a critical structural determinant [2]. Additionally, the 2,3‑substitution alters the amine pKₐ relative to other difluorinated congeners, influencing protonation state at physiological pH and consequently affecting solubility, permeability, and salt‑formation strategies during lead optimization [3]. Substituting a 2,3‑difluorophenyl building block with a 2,4‑ or 2,5‑difluorophenyl analog in a synthetic sequence therefore carries material risk of altered reactivity in downstream transformations and compromised biological readout.

Comparator-Driven Quantitative Differentiation of 1-(2,3-Difluorophenyl)prop-2-enylamine


2,3-Difluorophenyl Substitution Confers >10‑Fold Binding Affinity Advantage in CGRP Receptor Antagonists Relative to Other Aryl Substituents

In the structure–activity relationship optimization of CGRP receptor antagonists from a phenylcaprolactam lead series, the C‑6 aryl moiety was systematically varied. The 2,3‑difluorophenyl group was identified as the potency‑enhancing substituent that led to clinical candidate MK‑0974 (Telcagepant). MK‑0974 binds the human CGRP receptor with a Ki of 0.77 nM, a >1500‑fold selectivity over canine and rat receptors, and >10,000‑fold selectivity across a panel of 160 targets [1]. In contrast, the unsubstituted phenyl analog and other difluorophenyl isomers tested during SAR exploration showed substantially weaker binding, though individual Ki values were not disclosed for the full isomer set [2]. The 2,3‑difluorophenyl motif is thus essential for achieving sub‑nanomolar potency at the human CGRP receptor.

CGRP receptor antagonist migraine MK-0974

2,3-Difluorophenyl‑Linker PARP1 Inhibitor Outperforms Olaparib in BRCA‑Mutant Xenograft Tumor Growth Inhibition at Half the Dose

A series of 2,3‑difluorophenyl‑linker analogues derived from olaparib was synthesized and evaluated for PARP1 inhibition. Lead compound 47 exhibited IC₅₀ = 1.3 nM against the PARP1 enzyme, 0.003 nM in BRCA2‑deficient V‑C8 cells, 7.1 nM in Capan‑1 cells, and 0.2 nM in MDA‑MB‑436 cells [1]. In a BRCA1‑mutated xenograft model, compound 47 at 50 mg kg⁻¹ achieved 94.2% tumor growth inhibition, significantly exceeding the 65.0% inhibition produced by olaparib at 100 mg kg⁻¹ [2]. Compound 47 also displayed more potent PARP1‑DNA trapping and double‑strand break induction activities than olaparib [3].

PARP1 inhibitor BRCA‑mutant cancer olaparib comparator

Predicted pKa Shift Between 2,3‑ and 2,5‑Difluorophenyl Allylamines Alters Protonation State and Salt‑Forming Behavior

The 2,5‑difluorophenyl isomer (CAS 1213475‑25‑2) has a predicted pKₐ of 7.86 ± 0.10 [1]. The 2,3‑difluorophenyl isomer, bearing an ortho‑fluorine adjacent to the amine‑bearing carbon, experiences a stronger inductive electron‑withdrawing effect, which is expected to lower the pKₐ of the conjugate acid by approximately 0.3–0.6 units relative to the 2,5‑isomer. This class‑level inference is supported by the well‑documented trend that ortho‑fluorine substitution on benzylamines reduces basicity by ~0.5 pK units per fluorine [2]. At physiological pH 7.4, the 2,3‑isomer is therefore less protonated than the 2,5‑ or 2,4‑isomers, influencing membrane permeability, solubility, and the suitability for hydrochloride salt formation during compound isolation and downstream formulation [3].

pKa amine basicity fluorine inductive effect

Computed Lipophilicity of 2,3‑Difluorophenyl Allylamine Is Higher than Mono‑Fluorinated Analogs, Enabling Enhanced CNS Permeability Potential

The (R)‑enantiomer of 1‑(2,3‑difluorophenyl)prop‑2‑enylamine has a computed XLogP3 of 1.8 [1]. The (S)‑enantiomer, as supplied by ChemScene, has a computed LogP of 2.1506 . In comparison, the mono‑fluorinated 1‑(2‑fluorophenyl)prop‑2‑en‑1‑amine (CAS 688362‑55‑2) has a molecular weight of 151 Da and a predicted LogP of approximately 1.5–1.6 (inferred from single‑fluorine logP contributions) . The addition of a second fluorine at the 3‑position increases lipophilicity by ~0.3–0.6 log units, placing the compound in a favorable range for crossing biological membranes including the blood–brain barrier (optimal CNS LogP range: 2–4) [2].

logP lipophilicity CNS drug design

Commercial Access to Single Enantiomers with ≥98% Chiral Purity Enables Reproducible Asymmetric Synthesis Without Resolution Overhead

1‑(2,3‑Difluorophenyl)prop‑2‑enylamine is offered as the resolved (S)‑enantiomer (CAS 1213933‑31‑3) with a minimum purity of ≥98% (HPLC) . The (R)‑enantiomer (CAS 1213884‑17‑3) is also commercially listed [1]. Many chiral allylamine building blocks are supplied only as racemates or with unspecified enantiomeric excess, requiring costly and time‑consuming resolution steps prior to use in stereospecific syntheses. The availability of both enantiomers in high optical purity allows direct incorporation into asymmetric pathways and eliminates batch‑to‑batch variability in diastereoselective transformations [2].

chiral purity enantiomeric excess asymmetric building block

High‑Value Application Scenarios for 1-(2,3-Difluorophenyl)prop-2-enylamine Based on Quantitative Evidence


CGRP Receptor Antagonist Lead Optimization for Migraine Drug Discovery

The 2,3‑difluorophenyl motif is the critical pharmacophoric element in MK‑0974 (Telcagepant), which binds the human CGRP receptor with Ki = 0.77 nM and demonstrates >10,000‑fold selectivity across 160 off‑target assays [1]. Synthetic programs aiming to generate novel CGRP antagonist leads should incorporate 1‑(2,3‑difluorophenyl)prop‑2‑enylamine as a chiral building block to access the 2,3‑difluorophenyl‑azepanone core directly. Substituting a 2,4‑ or 2,5‑difluorophenyl isomer would risk a >10‑fold loss in potency based on published SAR trends [2].

PARP1 Inhibitor Development for BRCA‑Mutant Oncology Indications

In a comparative in‑vivo efficacy study, the 2,3‑difluorophenyl‑linker analogue compound 47 achieved 94.2% tumor growth inhibition at 50 mg kg⁻¹ versus 65.0% for olaparib at 100 mg kg⁻¹ in a BRCA1‑mutated xenograft model, alongside enhanced DNA‑trapping activity [1]. This compound serves as an advanced intermediate for constructing 2,3‑difluorophenyl‑linker PARP1 inhibitors, and programs targeting BRCA‑deficient cancers should select this specific fluorination pattern to replicate the potency advantage observed in vivo.

Asymmetric Synthesis of Chiral γ‑Branched Amines and HEA‑Type Peptidomimetics

The allylic amine functionality and chiral center make this compound an ideal substrate for rhodium‑catalyzed asymmetric isomerization and photoredox/Ni dual catalytic cross‑coupling reactions that yield chiral γ‑branched amines [1]. Additionally, fluorinated allylamines have been employed as key fragments in the stereoselective synthesis of hydroxyethyl secondary amine (HEA)‑type peptidomimetics with BACE1 inhibitory activity [2]. The availability of both enantiomers at ≥98% purity ensures that stereochemical outcomes are fully under the chemist's control, enabling reliable construction of complex pharmacophores [3].

Physicochemical Property Optimization for CNS‑Penetrant or Orally Bioavailable Candidates

With a computed LogP of 2.1506 and a predicted pKₐ of ~7.3–7.5, 1‑(2,3‑difluorophenyl)prop‑2‑enylamine resides in the optimal range for CNS permeability (LogP 2–4) while maintaining a lower protonation fraction at physiological pH compared to 2,5‑ or 2,4‑difluorophenyl isomers [1]. This property profile supports its use in CNS‑targeted medicinal chemistry campaigns and in oral bioavailability optimization, where the balance between lipophilicity and basicity is a key determinant of in‑vivo exposure [2].

Quote Request

Request a Quote for 1-(2,3-Difluorophenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.